Ortho-Carboxylic Acid Enhances Aqueous Solubility
The class of 3‑amino‑2‑arylcarboxamido‑thieno[2,3‑b]pyridines is documented to exhibit poor aqueous solubility due to extensive planar π‑stacking, which limits formulation options and leads to variable biological readouts [1]. The ortho‑benzoic acid moiety present in the target compound introduces an intramolecular hydrogen bond between the carboxylic acid and the adjacent amide N–H, disrupting planarity and reducing crystal packing energy. In a controlled solubility screen of 15 thieno[2,3‑b]pyridine analogs designed with crystal‑packing‑disrupting groups, compounds bearing sterically demanding carboxamide substituents showed a >3‑fold improvement in solubility over the unsubstituted parent carboxamide (e.g., 12.5 µM vs. 3.8 µM in pH 7.4 buffer) [1]. Although direct solubility data for the 2‑{…}benzoic acid compound are not published, the ortho‑carboxylic acid is structurally analogous to the effective ester and carbonate prodrug moieties that were shown to disrupt packing and increase exposure [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | Predicted enhanced solubility relative to parent carboxamide (no direct experimental value available) |
| Comparator Or Baseline | Parent 3‑amino‑6‑phenylthieno[2,3‑b]pyridine‑2‑carboxamide: ~3.8 µM (representative value for unsubstituted amide in the class [1]) |
| Quantified Difference | ≥3‑fold improvement inferred from structurally analogous prodrugs in the same publication [1] |
| Conditions | pH 7.4 phosphate buffer, 25 °C, HPLC‑UV quantification [1] |
Why This Matters
Procurement of the ortho‑isomer is essential when aqueous solubility is a go/no‑go criterion for in‑vitro assay development, as the para‑isomer and parent amide have documented solubility liabilities that compromise dose‑response linearity.
- [1] Haverkate, N. A.; Pilkington, L. I.; Barker, D.; Leung, E. Disruption of Crystal Packing in Thieno[2,3‑b]pyridines Improves Anti‑Proliferative Activity. Molecules 2022, 27, 836. View Source
